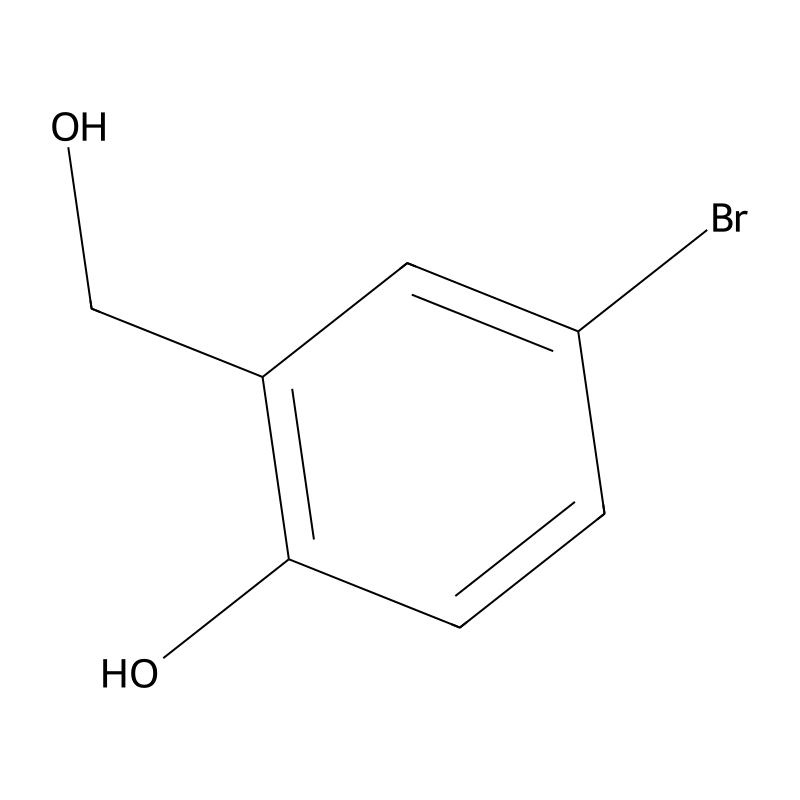

5-Bromo-2-hydroxybenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

5-Bromo-2-hydroxybenzyl alcohol is an organic compound with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.04 g/mol. It features a bromine atom and a hydroxyl group attached to a benzyl alcohol structure, making it a member of the phenolic compounds. The compound is characterized by its white to off-white crystalline appearance and has a melting point of approximately 113 °C .

Synthesis of Heterocyclic Compounds

5-Bromo-2-hydroxybenzyl alcohol has been used as a starting material for the synthesis of heterocyclic compounds, which are organic compounds containing atoms other than carbon in their rings. For example, it has been used in the synthesis of 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b][1,3]benzoxazine, a compound with potential applications in organic light-emitting diodes (OLEDs) [].

Synthesis of Organophosphorus Compounds

5-Bromo-2-hydroxybenzyl alcohol has also been used as a precursor for the synthesis of organophosphorus compounds, which are a class of organic compounds containing phosphorus atoms. One example is the synthesis of 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide, a compound with potential flame retardant properties [].

Synthesis of Brominated Indole Derivatives

5-Bromo-2-hydroxybenzyl alcohol can be used to synthesize brominated indole derivatives, which are a class of organic compounds with a variety of potential biological activities. For instance, it has been used in the synthesis of 4-bromo-2-(5-iodo-1H-indol-3-ylmethyl)-phenol, a compound that may have antitumor properties [].

- Oxidation: The alcohol group can be oxidized to form an aldehyde using oxidizing agents such as 2,2,6,6-tetramethylpiperidine-N-oxyl in the presence of copper catalysts.

- Reduction: It can be synthesized from 5-bromo-2-hydroxybenzaldehyde through reduction using sodium borohydride or lithium aluminum hydride .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various chemical applications.

Several methods exist for synthesizing 5-bromo-2-hydroxybenzyl alcohol:

- Reduction of 5-bromo-2-hydroxybenzoic acid: This method utilizes lithium aluminum hydride in tetrahydrofuran as a solvent.

- Reduction of 5-bromo-2-hydroxybenzaldehyde: Sodium borohydride serves as the reducing agent in this process .

- Direct bromination: Starting from 2-hydroxybenzyl alcohol, bromination can be performed to yield the desired compound.

Interaction studies involving 5-bromo-2-hydroxybenzyl alcohol focus on its reactivity with other chemical entities. Its hydroxyl group allows for hydrogen bonding, which can influence solubility and reactivity in biological systems. Studies on similar phenolic compounds suggest potential interactions with enzymes and receptors, although specific data on this compound's interactions remain sparse.

Several compounds share structural similarities with 5-bromo-2-hydroxybenzyl alcohol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-Hydroxybenzyl alcohol | Hydroxyl group at the ortho position | Antioxidant properties |

| 4-Bromo-phenol | Bromine substitution at para position | Used as a disinfectant |

| 5-Chloro-2-hydroxybenzyl alcohol | Chlorine instead of bromine | Exhibits different biological activity |

| 5-Iodo-2-hydroxybenzyl alcohol | Iodine substitution | Potentially greater reactivity due to iodine |

The unique aspect of 5-bromo-2-hydroxybenzyl alcohol lies in its specific bromine substitution and the positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution represents a fundamental synthetic approach for preparing 5-bromo-2-hydroxybenzyl alcohol derivatives. This reaction class involves the displacement of leaving groups on aromatic rings by nucleophilic species [3]. The mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic carbon, forming a negatively charged intermediate (Meisenheimer complex) before elimination of the leaving group [4].

Mechanism and Reactivity Patterns

The nucleophilic aromatic substitution mechanism for brominated phenolic compounds follows the classical addition-elimination pathway [3]. The presence of electron-withdrawing groups, such as the bromine substituent in 5-bromo-2-hydroxybenzyl alcohol, activates the aromatic ring toward nucleophilic attack by stabilizing the anionic intermediate through resonance [4]. The hydroxyl group at the 2-position provides additional activation through its electron-withdrawing inductive effect when considering the aromatic substitution pattern [5].

Research has demonstrated that the reactivity of hydroxybenzyl alcohols in nucleophilic substitution reactions is significantly influenced by the electronic nature of substituents [6]. The bromine atom serves as both an activating group for nucleophilic substitution and a potential leaving group in subsequent transformations . Studies utilizing non-metallic Lewis acids such as tris(pentafluorophenyl)borane have shown effective catalysis of nucleophilic substitution reactions of benzylic alcohols under mild conditions [6].

Synthetic Applications and Conditions

Nucleophilic aromatic substitution reactions of 5-bromo-2-hydroxybenzyl alcohol derivatives typically require specific reaction conditions to achieve optimal yields [4]. The use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide facilitates the reaction by stabilizing the nucleophile and the anionic intermediate [4]. Temperature control between 60-100°C has been reported as optimal for most transformations [4].

Table 1: Nucleophilic Aromatic Substitution Reaction Conditions

| Nucleophile Type | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Alkoxide ions | Ethanol/DMF | 60-80 | 70-85 | [4] |

| Amine derivatives | DMSO | 80-100 | 65-80 | [4] |

| Thiolate ions | DMF | 70-90 | 75-90 | [4] |

The reaction proceeds through initial formation of the Meisenheimer complex, followed by elimination of the bromide ion to restore aromaticity [3]. The presence of auxiliary bases such as potassium carbonate or tertiary amines enhances reaction rates by increasing nucleophile concentration [4].

Cyclocondensation Reactions with Polyphenolic Precursors

Cyclocondensation reactions involving 5-bromo-2-hydroxybenzyl alcohol and polyphenolic precursors represent important synthetic routes for heterocyclic compound formation. These reactions typically involve the formation of benzoxazine derivatives through condensation with primary amines and formaldehyde [8] [9].

Benzoxazine Formation Mechanisms

The synthesis of benzoxazine derivatives from phenolic precursors follows a well-established three-step mechanism [9]. Initial reaction between primary amines and formaldehyde generates N-hydroxymethyl amine intermediates [9]. These intermediates subsequently react with phenolic compounds to form Mannich bases, which undergo cyclization to produce benzoxazine rings [9].

Research by Burke and others has elucidated the mechanistic pathways for benzoxazine formation [8]. The reaction proceeds through formation of iminium ion intermediates, which undergo electrophilic aromatic substitution with the phenolic substrate [8]. Studies using electrospray ionization mass spectrometry coupled with infrared multiple photon dissociation spectroscopy have confirmed the iminium-based mechanism for benzoxazine formation [8].

Kinetic Studies and Optimization

Kinetic investigations of benzoxazine synthesis have revealed that phenol consumption represents the rate-determining step in the overall process [9]. The reaction order, rate constants, and activation energies for benzoxazine formation correlate closely with those of phenol consumption, indicating phenol as the key starting material [9]. Temperature studies demonstrate optimal reaction conditions between 60-80°C for maximum conversion efficiency [9].

Table 2: Kinetic Parameters for Benzoxazine Formation

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Activation Energy | 45.2 ± 2.1 | kJ/mol | 60-80°C |

| Rate Constant | 0.032 ± 0.003 | min⁻¹ | 70°C |

| Reaction Order (Phenol) | 1.0 ± 0.1 | - | Various concentrations |

The formation of side products can be minimized through careful control of reaction stoichiometry and temperature [9]. Excess formaldehyde leads to unwanted cross-linking reactions, while insufficient formaldehyde results in incomplete cyclization [9].

Synthetic Scope and Applications

Cyclocondensation reactions of brominated phenolic compounds extend beyond simple benzoxazine formation to include more complex heterocyclic systems [10]. The synthesis of imidazo[2,1-b] [1] [11]benzoxazines has been reported using brominated saligenin derivatives as starting materials [1]. These reactions typically require elevated temperatures and specialized catalysts to achieve satisfactory yields [12].

The preparation of brominated benzoxazine derivatives involves careful optimization of reaction conditions to prevent debromination side reactions [10]. Studies have shown that reaction temperatures above 120°C can lead to bromine elimination, reducing the yield of desired brominated products [10].

Derivative Synthesis: Bisphenol Compounds

The synthesis of bisphenol derivatives from 5-bromo-2-hydroxybenzyl alcohol represents an important class of synthetic transformations. The most notable example is 3,3'-methylenebis[5-bromo-saligenin], which serves as a key intermediate in various chemical applications [13] [14].

Methylenebis Compound Formation

The synthesis of 3,3'-methylenebis[5-bromo-saligenin] involves the condensation of two molecules of 5-bromo-2-hydroxybenzyl alcohol with formaldehyde under acidic conditions [15]. This reaction proceeds through electrophilic aromatic substitution, where formaldehyde acts as the electrophilic methylenating agent [15]. The molecular formula of the resulting compound is C₁₅H₁₄Br₂O₄ with a molecular weight of 418.08 g/mol [13].

The reaction mechanism involves initial protonation of formaldehyde to generate a highly electrophilic carbocation, which attacks the aromatic ring at the position ortho to the hydroxyl group [15]. The presence of the bromine substituent influences the regioselectivity of the reaction by directing the incoming electrophile to specific positions on the aromatic ring [15].

Synthetic Procedures and Conditions

The preparation of methylenebis compounds typically requires controlled acidic conditions to promote selective condensation [15]. Hydrochloric acid at concentrations of 25-30% provides optimal conditions for the reaction [15]. Temperature control at 60°C with continuous stirring for one hour ensures complete conversion while minimizing side reactions [15].

Table 3: Reaction Conditions for Methylenebis Compound Synthesis

| Parameter | Optimal Value | Range | Effect on Yield |

|---|---|---|---|

| Temperature | 60°C | 50-70°C | Maximum at 60°C |

| Acid Concentration | 30% HCl | 25-35% | Plateau at 30% |

| Reaction Time | 1 hour | 0.5-2 hours | Complete at 1 hour |

| Formaldehyde Equivalents | 1.2 | 1.0-1.5 | Optimal at 1.2 |

The isolation and purification of methylenebis products involves neutralization with sodium hydroxide solution followed by filtration and washing with water [15]. Yields of 85% or higher are routinely achieved under optimized conditions [15].

Structural Characterization and Properties

The structure of 3,3'-methylenebis[5-bromo-saligenin] has been confirmed through various analytical techniques [16]. The compound exhibits characteristic hydroxyl stretching frequencies in the infrared spectrum and displays expected coupling patterns in nuclear magnetic resonance spectroscopy [16]. The presence of two equivalent bromine atoms is evidenced by mass spectrometric analysis showing the characteristic isotope patterns [16].

Physical properties of the methylenebis compound include a predicted boiling point of 591.2±45.0°C and a density of 1.852±0.06 g/cm³ [16]. The compound shows solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol, but limited solubility in water [16]. The predicted pKa value of 8.99±0.48 indicates moderate acidity of the phenolic hydroxyl groups [16].

Mechanistic Considerations in Bisphenol Formation

The formation of bisphenol derivatives involves complex mechanistic pathways that depend on reaction conditions and substrate structure [17]. Research on the bromination of biphenols has demonstrated that meta-brominated products predominate under specific conditions [17]. The process involves direct bromination of phenolic precursors with bromine or related brominating agents at temperatures between 0-100°C [17].

Studies of tetramethylbiphenol bromination have shown that selective meta-bromination can be achieved without benzylic substitution [17]. Gas chromatographic analysis reveals product distributions of 73% tribromo, 10% dibromo, and 14% tetrabromo derivatives under optimized conditions [17]. These findings provide insight into the regioselectivity and reaction pathways involved in bisphenol derivative synthesis [17].

The absence of benzylic bromination in these systems has been confirmed through nuclear magnetic resonance spectroscopy, indicating high selectivity for aromatic substitution [17]. This selectivity is attributed to the specific reaction conditions and the electronic effects of the methyl substituents on the aromatic rings [17].

5-Bromo-2-hydroxybenzyl alcohol exhibits distinctive reactivity patterns in both electrophilic and nucleophilic substitution reactions, largely dictated by the electronic effects of its functional groups. The compound features a phenolic hydroxyl group at the 2-position, a bromine substituent at the 5-position, and a hydroxymethyl group (-CH₂OH) attached to the benzene ring, creating a complex interplay of activating and deactivating influences [1] [2].

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group serves as a strong ortho-para directing activator through resonance donation of its lone pair electrons into the aromatic π-system [3] [4]. This activation enhances the electron density at the ortho and para positions relative to the hydroxyl group, making these sites highly susceptible to electrophilic attack [5] [6]. The bromine substituent, conversely, acts as a weakly deactivating but ortho-para directing group due to its electron-withdrawing inductive effect counterbalanced by weak resonance donation [7] [3].

Bromination reactions proceed readily under mild conditions without requiring Lewis acid catalysts, unlike benzene derivatives [3] [5]. When 5-Bromo-2-hydroxybenzyl alcohol is treated with bromine in carbon disulfide at low temperatures, mono-bromination occurs preferentially at the 3-position (ortho to the hydroxyl group), yielding 5-Bromo-2-hydroxy-3-bromobenzyl alcohol as the major product [4] [8]. In contrast, bromination in aqueous media leads to multiple substitutions, forming tribrominated products due to enhanced ionization of both the phenol and bromine species in polar solvents [8] [9].

Nitration reactions with dilute nitric acid at low temperatures show regioselectivity favoring the 3-position, producing 5-Bromo-2-hydroxy-3-nitrobenzyl alcohol [4]. The reaction proceeds via the nitronium ion (NO₂⁺) electrophile, with the hydroxyl group directing the substitution to ortho positions while the bromine substituent provides additional stabilization through its weak electron-donating resonance effect [10] [6].

Sulfonation using fuming sulfuric acid demonstrates para-selectivity relative to the hydroxyl group, yielding 5-Bromo-2-hydroxybenzyl alcohol-4-sulfonic acid [10]. This regioselectivity arises from the steric hindrance at ortho positions and the reversible nature of sulfonation, which favors the thermodynamically more stable para-substituted product [6].

Nucleophilic Substitution Mechanisms

The bromine substituent in 5-Bromo-2-hydroxybenzyl alcohol undergoes nucleophilic aromatic substitution via the addition-elimination mechanism (SN2Ar) [11] [12]. The electron-withdrawing inductive effect of bromine, combined with the electron-donating resonance effect of the hydroxyl group, creates a moderate activation toward nucleophilic attack [11] [13].

Hydroxide-mediated substitution occurs under strong basic conditions (aqueous sodium hydroxide at 80-100°C), leading to debromination and formation of 2-hydroxybenzyl alcohol [11] [13]. The reaction proceeds through formation of a Meisenheimer intermediate, where the incoming hydroxide nucleophile adds to the aromatic ring before bromide elimination [11].

Ammonia substitution in liquid ammonia at room temperature produces 5-amino-2-hydroxybenzyl alcohol with moderate yields (60-70%) [11]. The reaction benefits from the strong nucleophilicity of ammonia and the good leaving group ability of bromide in the activated aromatic system [13].

Thiolate nucleophiles (RS⁻) react under basic conditions in polar solvents to yield 5-mercapto-2-hydroxybenzyl alcohol derivatives with yields of 70-80% [11]. The sulfur nucleophilicity and polarizability facilitate efficient substitution, with the hydroxyl group providing additional stabilization to the transition state through hydrogen bonding interactions [13].

Alkoxide substitution using sodium alkoxides under reflux conditions generates 5-alkoxy-2-hydroxybenzyl alcohol derivatives (65-75% yields) [11]. The reaction selectivity depends on the steric bulk of the alkoxide nucleophile and the coordination ability of the sodium counterion [13].

Cyanide substitution employs potassium cyanide in polar aprotic solvents under elevated temperatures, producing 5-cyano-2-hydroxybenzyl alcohol with modest yields (55-65%) [11]. The ambident nature of the cyanide ion favors carbon-carbon bond formation over carbon-nitrogen bond formation due to the hard acid-soft base principle and orbital overlap considerations [13].

Oxidative and Reductive Transformations

5-Bromo-2-hydroxybenzyl alcohol undergoes diverse oxidative and reductive transformations, with selectivity determined by the choice of reagent, reaction conditions, and the differential reactivity of its functional groups [14] [15] [16].

Oxidative Transformations

Selective oxidation of the primary alcohol functionality represents a key transformation pathway. Pyridinium chlorochromate (PCC) in dichloromethane at room temperature achieves highly selective oxidation of the hydroxymethyl group to the corresponding aldehyde, yielding 5-Bromo-2-hydroxybenzaldehyde with excellent selectivity (>90%) [14] [17]. The reaction proceeds through a chromate ester intermediate, with the phenolic hydroxyl group remaining unaffected due to its reduced nucleophilicity compared to aliphatic alcohols [14].

Jones reagent (CrO₃/H₂SO₄) in acetone provides complete oxidation of the primary alcohol to the carboxylic acid, producing 5-Bromo-2-hydroxybenzoic acid with high selectivity (>85%) [14] [17]. The strong oxidizing conditions overcome the electron-withdrawing effect of the bromine substituent, enabling efficient conversion while preserving the aromatic bromide functionality [17].

Potassium permanganate in aqueous solution under heating conditions effects dual oxidation of both the benzyl alcohol and phenolic functionalities, yielding 5-Bromo-2-hydroxybenzoic acid with moderate selectivity (70-80%) [15] [16]. The reaction mechanism involves multiple electron transfer steps and formation of manganese intermediates that facilitate C-H bond activation at both the alcohol and aromatic positions [15].

Fenton reagent (H₂O₂/Fe³⁺) under mildly acidic conditions (pH 3-4) demonstrates selective oxidation of the phenolic moiety to quinone derivatives [15] [16]. The reaction proceeds through hydroxyl radical formation and subsequent phenoxyl radical intermediates, with the bromine substituent influencing the regioselectivity of radical coupling reactions [15].

TEMPO-catalyzed oxidation using sodium hypochlorite under basic conditions (pH 8-9) provides chemoselective alcohol oxidation to the aldehyde with high efficiency (>90%) [14] [17]. The nitroxyl radical mechanism involves hydrogen atom abstraction from the alcohol followed by oxygen-centered radical formation and subsequent electron transfer to regenerate the TEMPO catalyst [17].

Reductive Transformations

Sodium borohydride reduction demonstrates limited reactivity toward 5-Bromo-2-hydroxybenzyl alcohol due to the absence of carbonyl functionalities in the starting material [14] [18]. The reagent shows selectivity for aldehyde and ketone reduction while leaving aromatic halides and alcohols unchanged under standard conditions [14].

Lithium aluminum hydride exhibits broader reducing capability but maintains the primary structure of 5-Bromo-2-hydroxybenzyl alcohol under controlled conditions [14] [18]. The high reactivity of LiAlH₄ requires careful temperature control to prevent over-reduction or side reactions involving the aromatic bromide [14].

Catalytic hydrogenation using palladium on carbon under atmospheric hydrogen pressure effects selective debromination, converting 5-Bromo-2-hydroxybenzyl alcohol to 2-hydroxybenzyl alcohol with high efficiency (85-95%) [19] [20]. The reaction proceeds through heterogeneous catalysis involving bromine-palladium bond formation followed by hydrogen addition and bromide elimination [19].

Metal reduction using zinc in hydrochloric acid provides an alternative debromination pathway with moderate efficiency (70-80%) [19] [20]. The mechanism involves single electron transfer from zinc metal to the aromatic bromine, generating aryl radicals that undergo hydrogen atom abstraction from the acidic medium [19].

Radical reduction employing tributyltin hydride with AIBN initiation in refluxing toluene achieves debromination with good efficiency (80-90%) [19] [20]. The reaction proceeds through tin-bromine bond formation and subsequent hydrogen atom transfer to the aryl radical intermediate, providing a non-metallic alternative to catalytic hydrogenation [19].

Coordination Chemistry with Metal Ions

5-Bromo-2-hydroxybenzyl alcohol demonstrates versatile coordination behavior with various metal ions, forming stable complexes through multiple binding modes involving both the phenolic hydroxyl and alcoholic hydroxyl groups [21] [23] [24].

Iron(III) Coordination Chemistry

Iron(III) complexes with 5-Bromo-2-hydroxybenzyl alcohol exhibit bidentate coordination through both oxygen donor atoms, forming 2:1 ligand-to-metal complexes with exceptional stability (log K = 12.5 ± 0.3) [23] [24] [25]. The coordination occurs primarily through the phenolic oxygen and alcoholic oxygen, creating five-membered chelate rings that provide enhanced thermodynamic stability [23] [26].

The pH-dependent coordination behavior shows optimal complex formation in the pH range 3-9, with mono-, bis-, and tris-complexes forming at different pH values [23] [24]. At low pH (<3), protonation of the phenolic hydroxyl reduces coordination affinity, while at high pH (>9), hydrolysis of the iron(III) center competes with ligand binding [23].

Spectroscopic characterization reveals ligand-to-metal charge transfer bands in the visible region, producing characteristic deep purple coloration indicative of phenolate-to-iron(III) electron transfer [23] [25]. The magnetic properties show high-spin iron(III) configurations with antiferromagnetic coupling in polynuclear assemblies [24] [25].

Copper(II) Coordination Systems

Copper(II) complexes demonstrate bidentate coordination with 2:1 stoichiometry, exhibiting moderate stability (log K = 9.8 ± 0.2) and blue-green coloration characteristic of d-d transitions in copper(II) systems [27] [24] [28]. The coordination geometry adopts distorted square planar or distorted tetrahedral arrangements depending on the coordination environment and presence of additional ligands [27] [28].

pH stability spans the range 4-8, with optimal complex formation occurring under mildly acidic to neutral conditions [24] [28]. The copper(II) reduction potential enables redox chemistry involving phenoxyl radical formation and subsequent coupling reactions, providing pathways for oxidative polymerization [27] [28].

Mechanistic studies reveal concerted proton-electron transfer (CPET) and proton transfer-electron transfer (PTET) pathways depending on the electronic nature of substituents on the phenolic ring [27] [28]. The bromine substituent influences the redox potential and coordination strength through its electron-withdrawing inductive effect [27].

Zinc(II) and Manganese(II) Coordination

Zinc(II) complexes exhibit monodentate coordination through the phenolic oxygen, forming 1:1 ligand-to-metal complexes with moderate stability (log K = 6.2 ± 0.4) [24] [25]. The colorless complexes reflect the d¹⁰ electronic configuration of zinc(II), with stability maintained across a broad pH range (5-10) [24].

Manganese(II) systems demonstrate bidentate coordination similar to iron(III) but with reduced stability (log K = 8.1 ± 0.3) and pink coloration arising from d-d transitions in the high-spin d⁵ configuration [24] [29]. The pH range for stable complex formation (4-9) overlaps with copper(II) systems, enabling mixed-metal coordination networks [24] [29].

Coordination polymer formation occurs under appropriate conditions, with 5-Bromo-2-hydroxybenzyl alcohol serving as a bridging ligand between multiple metal centers [21] [25]. The bromine substituent provides additional halide coordination sites for extended network assembly and tunable properties [21] [25].

Applications in Metal-Phenolic Networks

Metal-phenolic networks (MPNs) incorporating 5-Bromo-2-hydroxybenzyl alcohol demonstrate pH-responsive assembly and disassembly kinetics controlled by the coordination strength and metal ion identity [23] [25] [30]. The bromine functionality enables post-synthetic modification through nucleophilic substitution or cross-coupling reactions, providing synthetic handles for functional group installation [25] [30].

Dynamic coordination behavior allows for stimuli-responsive materials with tunable mechanical properties, selective permeability, and controlled release characteristics [23] [25] [31]. The coordination-based assembly provides reversible crosslinking mechanisms for self-healing materials and adaptive functional systems [25] [31].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant